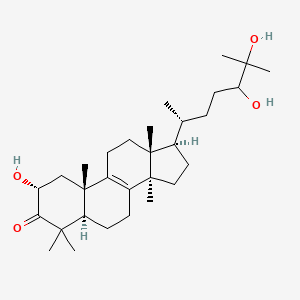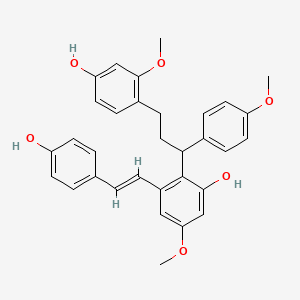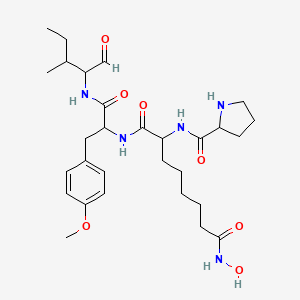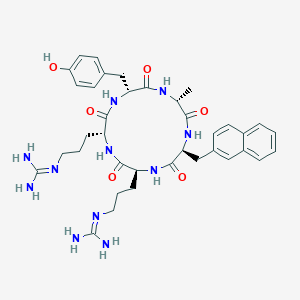![molecular formula C31H39N5O6 B10847758 cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]](/img/structure/B10847758.png)
cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] is a cyclic peptide that contains hydroxamic acid groups. This compound is known for its potential as a histone deacetylase inhibitor, which makes it a promising candidate for cancer treatment due to its ability to induce cell cycle arrest and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The hydroxamic acid groups are introduced through the use of specific protecting groups and reagents that allow for the selective deprotection and coupling of the hydroxamic acid moieties .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis reactors. These reactors are designed to handle the sequential addition of amino acids and the necessary deprotection and coupling steps efficiently. The process would also include purification steps such as high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid groups can be oxidized to form nitroso derivatives.
Reduction: The hydroxamic acid groups can be reduced to amines.
Substitution: The peptide bonds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives of the hydroxamic acid groups.
Reduction: Amines derived from the hydroxamic acid groups.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting histone deacetylase, which is crucial for gene expression regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and differentiation.
Mechanism of Action
The mechanism of action of cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] involves the inhibition of histone deacetylase enzymes. These enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, the compound promotes a more relaxed chromatin structure, allowing for increased gene expression and the induction of cell cycle arrest and differentiation .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action.
Trapoxin: A cyclic peptide with histone deacetylase inhibitory activity.
Vorinostat: A hydroxamic acid-based histone deacetylase inhibitor used in cancer therapy.
Uniqueness
Cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro] is unique due to its cyclic structure and the presence of multiple hydroxamic acid groups, which enhance its stability and potency as a histone deacetylase inhibitor. Its cyclic nature also contributes to its resistance to enzymatic degradation, making it a more stable and effective therapeutic agent compared to linear peptides .
Properties
Molecular Formula |
C31H39N5O6 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
6-(3,6-dibenzyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.3.0]pentadecan-9-yl)-N-hydroxyhexanamide |
InChI |
InChI=1S/C31H39N5O6/c37-27(35-42)17-9-3-8-15-23-28(38)33-24(19-21-11-4-1-5-12-21)29(39)34-25(20-22-13-6-2-7-14-22)31(41)36-18-10-16-26(36)30(40)32-23/h1-2,4-7,11-14,23-26,42H,3,8-10,15-20H2,(H,32,40)(H,33,38)(H,34,39)(H,35,37) |
InChI Key |
FQWUNUXAOHTLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


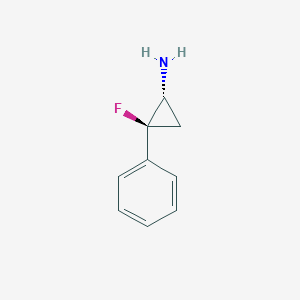

![cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH](/img/structure/B10847693.png)
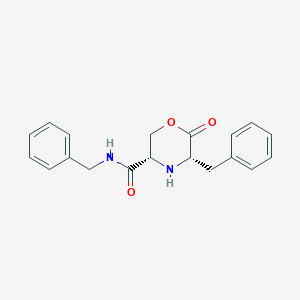
![5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B10847700.png)
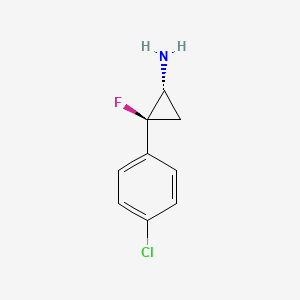
![5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B10847703.png)
![[(3aS,8bS)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B10847711.png)
